4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms, and a benzamide moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate. This cyclization reaction forms the thieno[3,2-d]pyrimidine core .
In another approach, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization yields the thienopyrimidine intermediates . The final step involves the coupling of the thienopyrimidine intermediate with N-[(1R)-1-phenylethyl]benzamide under appropriate reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This typically includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thieno[3,2-d]pyrimidine core and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thienopyrimidine and benzamide derivatives.
Scientific Research Applications
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core can interact with various enzymes and receptors, modulating their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety are known for their diverse pharmacological properties.
Uniqueness
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide is unique due to the combination of the thieno[3,2-d]pyrimidine core and the benzamide moiety, which imparts distinct biological activities and potential therapeutic applications. This combination allows for specific interactions with molecular targets, leading to its unique mechanism of action and potential benefits in various fields of research and industry .
Properties
Molecular Formula |
C22H19N3O2S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28)/t14-/m1/s1 |
InChI Key |
AJJBGZJAGZSMJI-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.